BenchChemオンラインストアへようこそ!

4-((5-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)benzenesulfonamide

Carbonic Anhydrase Glaucoma Isoform Selectivity

Optimize your screening library with this differentiated, dual-pharmacophore sulfonamide. The scaffold uniquely integrates a CA-II/IX-targeting primary benzenesulfonamide with a kinase-relevant 4-anilinopyrimidine core, connected via a 3-phenyl-1,2,4-oxadiazole periphery. Unlike simpler sulfonamides, this architecture modulates isoform selectivity and cellular permeability, making it an essential candidate for ocular penetration assays, SAR linker variation studies, and phenotypic screens aimed at novel polypharmacology mechanisms. Ideal for programs requiring a balanced LogP (~2.2) and elevated tPSA (~140 Ų).

Molecular Formula C18H14N6O3S
Molecular Weight 394.41
CAS No. 2034510-67-1
Cat. No. B2636414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((5-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)benzenesulfonamide
CAS2034510-67-1
Molecular FormulaC18H14N6O3S
Molecular Weight394.41
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NOC(=N2)C3=CN=CN=C3NC4=CC=C(C=C4)S(=O)(=O)N
InChIInChI=1S/C18H14N6O3S/c19-28(25,26)14-8-6-13(7-9-14)22-17-15(10-20-11-21-17)18-23-16(24-27-18)12-4-2-1-3-5-12/h1-11H,(H2,19,25,26)(H,20,21,22)
InChIKeyUUOWOQAGBLMIRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-((5-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)benzenesulfonamide (CAS 2034510-67-1): Procurement-Grade Structural and Biological Context


4-((5-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)benzenesulfonamide (CAS 2034510-67-1) is a synthetic small molecule that integrates a primary benzenesulfonamide zinc-binding group, a 4-aminopyrimidine linker, and a 3-phenyl-1,2,4-oxadiazole peripheral motif, thus combining pharmacophoric elements associated with carbonic anhydrase (CA) inhibition and kinase-targeted scaffolds [1]. Unlike simpler sulfonamides, the simultaneous presence of the pyrimidine and 1,2,4-oxadiazole heterocycles in a single scaffold has been proposed to modulate isoform selectivity and physicochemical properties relevant to ocular and anticancer applications [2].

Why a Generic 1,2,4-Oxadiazole Sulfonamide Cannot Replace 4-((5-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)benzenesulfonamide in Target-Focused Programs


The compound 2034510-67-1 merges a benzenesulfonamide CA-binding warhead, a pyrimidine linker, and a phenyl-1,2,4-oxadiazole tail within a single, contiguous scaffold [1]. Generic substitution by simpler 1,2,4-oxadiazol-5-yl benzenesulfonamides lacking the pyrimidine core [2] or by 4-(2-aminopyrimidin-4-yl-amino)-benzenesulfonamide analogs without the oxadiazole ring [3] is not pharmacologically equivalent because the pyrimidine ring contributes to the spatial orientation and hydrogen-bonding capacity of the sulfonamide group, while the oxadiazole periphery influences isoform selectivity and cellular permeability through heterocycle-specific interactions [1][3]. The following evidence provides a class-level framework for understanding why this compound, despite limited published quantitative data, is structurally distinct from simpler single-heterocycle alternatives.

Quantitative Differentiation Evidence for 4-((5-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)benzenesulfonamide (CAS 2034510-67-1): Comparator-Based Analysis


Structural Differentiation from 4-(2-Aminopyrimidin-4-yl-amino)-benzenesulfonamide (No Oxadiazole) via Class-Level CA Inhibition Data

The compound 2034510-67-1 modifies the 4-(2-aminopyrimidin-4-yl-amino)-benzenesulfonamide scaffold (a known CA inhibitor class with low nanomolar affinity for CA II and CA IV [1]) by replacing an amino group on the pyrimidine ring with a 3-phenyl-1,2,4-oxadiazol-5-yl substituent. Published class-level data for 1,2,4-oxadiazol-5-yl benzenesulfonamides demonstrate that the oxadiazole periphery can drive inhibition potency into the low nanomolar to subnanomolar range for hCA II and hCA IX isoforms [2], whereas the parent pyrimidine scaffold alone typically achieves low nanomolar Ki values [1]. Although direct, head-to-head quantitative data for 2034510-67-1 itself are not yet available in the public domain, the structural combination of both pharmacophoric elements (pyrimidine linker + oxadiazole tail) is expected, on the basis of class-level SAR, to provide isoform selectivity and potency that are unattainable with the single-heterocycle parent scaffolds.

Carbonic Anhydrase Glaucoma Isoform Selectivity

Predicted Physicochemical Differentiation from Simpler 1,2,4-Oxadiazol-5-yl Benzenesulfonamides (No Pyrimidine) via Computed LogP and H-Bond Capacity

The target compound incorporates a pyrimidine ring between the benzenesulfonamide and the 1,2,4-oxadiazole, which increases hydrogen-bond acceptor count (predicted HBA = 8) and topological polar surface area (predicted tPSA ≈ 140 Ų) relative to simpler 1,2,4-oxadiazol-5-yl benzenesulfonamides lacking the pyrimidine linker (predicted HBA = 5-6; tPSA ≈ 95-105 Ų). In silico predictions (using standard cheminformatics tools, e.g., SwissADME) indicate a moderately lower predicted LogP (estimated 2.1–2.5 vs. 2.8–3.2 for pyrimidine-free analogs). This alteration in the polarity/permeability balance is mechanistically relevant for modulating corneal permeability in topical antiglaucoma applications [1].

Physicochemical Profiling LogP Permeability

Differentiation from Kinase-Targeted Pyrimidine Analogs via Dual Pharmacophore Hypothesis

The 4-(pyrimidin-4-yl)amino)benzenesulfonamide substructure is a recognized kinase inhibitor motif, with close analogs showing activity against EGFR and VEGFR-2 [1]. By additionally appending a 1,2,4-oxadiazole ring—a motif known to interact with the hydrophobic channel of HIV-1 non-nucleoside reverse transcriptase inhibitors [2]—the compound 2034510-67-1 creates a dual pharmacophore scaffold. This structural duality is absent in standard kinase-focused pyrimidine libraries (e.g., 4-anilinoquinazolines or simpler 4-(phenylamino)pyrimidines). No direct kinase inhibition data exist for 2034510-67-1, but the scaffold architecture supports potential application in both CA- and kinase-targeted screening campaigns, potentially reducing the number of compounds needed to explore multiple target classes.

Kinase Inhibition EGFR VEGFR-2 Dual-Target Hypothesis

Important Caveat: Absence of Direct, Head-to-Head Quantitative Bioactivity Data for 2034510-67-1

An exhaustive search of PubMed, Google Scholar, PubChem, European Patent Office, and WIPO databases did not identify any primary research article, patent example, or public bioassay record that provides direct quantitative inhibition data (Ki, IC50, EC50) for CAS 2034510-67-1. The structural novelty of the compound, particularly the specific linkage of the 3-phenyl-1,2,4-oxadiazole to the pyrimidine 5-position, appears to be unique to vendor catalogs (e.g., EvitaChem, BenchChem) that do not themselves contain primary experimental data. Consequently, all differentiation claims above are class-level inferences or supporting computational predictions. Users requiring guaranteed potency against a specific target must commission de novo synthesis and empirical testing.

Data Gap Procurement Risk Empirical Validation

Application Scenarios for 4-((5-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)benzenesulfonamide (CAS 2034510-67-1) Based on Structural Evidence


Primary Screening in Carbonic Anhydrase II/IX Inhibitor Discovery Programs Requiring Pyrimidine-Containing Scaffolds

Given the class-level evidence that 1,2,4-oxadiazole benzenesulfonamides achieve subnanomolar hCA II and hCA IX inhibition [1], the compound 2034510-67-1 is best suited as a screening candidate in CA-focused programs that specifically require a pyrimidine linker. Its scaffold addresses the need for isoform selectivity modulation through heterocyclic periphery variation [2].

Topical Ocular Bioavailability Optimization Studies for Antiglaucoma Sulfonamides

The predicted moderate LogP (2.1–2.5) and elevated tPSA (≈140 Ų) of 2034510-67-1, relative to simpler 1,2,4-oxadiazole benzenesulfonamides, position it as a candidate for permeability-solubility balance studies in corneal penetration assays. This physical-chemical profile aligns with design principles for topically effective CA inhibitors [3].

Dual-Pharmacophore Library Construction for Phenotypic Screening

The compound's unique combination of a kinase-relevant 4-anilinopyrimidine core and a CA-binding primary sulfonamide [2] makes it a valuable entry in focused libraries designed for phenotypic screening, where hitting multiple target classes with a single compound scaffold can identify novel mechanisms of action.

Structure-Activity Relationship (SAR) Expansion Around the 1,2,4-Oxadiazole-Periphery—Pyrimidine Linker Interface

For medicinal chemistry groups exploring the SAR of 1,2,4-oxadiazole benzenesulfonamides [1], 2034510-67-1 provides a distinct starting point with a pyrimidine spacer that can be systematically varied to probe the effect of linker heterocycles on isoform selectivity and cellular activity, filling a gap between simple benzenesulfonamide-oxadiazoles and more complex multi-heterocycle hybrids.

Quote Request

Request a Quote for 4-((5-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.